molecular formula C13H23NO2Si B8787946 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 150058-64-3

2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B8787946
CAS No.: 150058-64-3
M. Wt: 253.41 g/mol
InChI Key: SUODSUFRTNERDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an organic solvent like methylene chloride. The starting material, 6-hydroxymethylpyridin-2-ylmethanol, undergoes silylation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Formation of 6-formylpyridin-2-ylmethanol or 6-carboxypyridin-2-ylmethanol.

    Reduction: Formation of 6-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-2-ylmethanol.

    Substitution: Formation of 6-hydroxymethylpyridin-2-ylmethanol.

Scientific Research Applications

2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar protective groups used in organic synthesis.

    4-Iodobenzoic acid: Another compound with a functional group that can undergo similar substitution reactions.

Uniqueness

2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to its combination of a pyridine ring and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in research and industry.

Properties

CAS No.

150058-64-3

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-8,15H,9-10H2,1-5H3

InChI Key

SUODSUFRTNERDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC(=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 60% NaH (1.45 g, 35.9 mmol) in DMF (60 mL), which was stirred and cooled with ice, was added a solution of 2,6-pyridinedimethanol (5.00 g, 35.9 mmol) in DMF (30 mL), and stirred for 1 hour at a room temperature under Ar atmosphere. To the mixture was added a solution of tert-butyldimethylchlorosilane (6.54 g, 43.3 mmol) in DMF (40 mL), and stirred for additional 12 hours. TLC was used to confirm there was no starting material in the reaction mixture. Then, the mixture was subjected to extraction with EtOAc and 10% NaHCO3 aq. The organic layer was washed with sat. NaClaq., dried over anhydrous Na2SO4, and evaporated under reduced pressure to remove the solvent. The residue was purified by silica gel column chromatography (Hex:EtOAc=5:1) to give 2-[(tert-butyldimethylsilyloxy)methyl]-6-hydroxymethylpyridine (1) (4.46 g, 49%) as a colorless oil.
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.54 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.